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Deltorphin-II

Cat. No.: B10784540
M. Wt: 782.9 g/mol
InChI Key: NUNBRHVOPFWRRG-UHFFFAOYSA-N
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Description

High Affinity and Selectivity for Delta Opioid Receptors

Deltorphin-II and its modified form, [D-Ala²]-Deltorphin II, are characterized by their exceptional affinity and selectivity for the delta opioid receptor. These peptides bind to DORs with significantly higher potency than to the mu (MOR) and kappa (KOR) opioid receptors, a characteristic that distinguishes them from many other opioid ligands.

Studies have quantified this selectivity through binding assays, reporting low nanomolar or even sub-nanomolar affinity (Ki values) for the delta opioid receptor. For instance, [D-Ala²]-Deltorphin II has demonstrated Ki values of approximately 1.5 nM for the delta opioid receptor, while exhibiting affinities greater than 1000 nM for both mu and kappa opioid receptors abcam.com. Similarly, Deltorphin (B1670231) II itself has shown Ki values around 0.5 nM for delta receptors and 200 nM for mu receptors . In some research, Deltorphin II has been identified as a selective agonist for the δ₂-opioid receptor subtype, showing Ki values of 0.0033 µM for δ₂-opioid receptors, with affinities greater than 1 µM for mu and kappa receptors caymanchem.com.

The high selectivity is further underscored by comparisons with other known delta-selective ligands. Analogs of Deltorphin II have achieved selectivity ratios (IC50 at MOR/IC50 at DOR) exceeding 100,000, indicating a pronounced preference for the delta subtype acs.org. This high degree of selectivity is attributed to specific structural features within the deltorphin sequence, particularly modifications at position 2 (e.g., D-alanine) and the hydrophobic residues at positions 5 and 6, which enhance binding to the DOR acs.orgnih.gov. Consequently, this compound and its derivatives are considered among the most selective natural delta opioid receptor agonists known pnas.orgmedchemexpress.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H54N8O10 B10784540 Deltorphin-II

Properties

IUPAC Name

4-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-5-[[1-[[1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H54N8O10/c1-20(2)31(37(55)41-19-29(40)48)46-38(56)32(21(3)4)45-35(53)27(15-16-30(49)50)43-36(54)28(18-23-9-7-6-8-10-23)44-33(51)22(5)42-34(52)26(39)17-24-11-13-25(47)14-12-24/h6-14,20-22,26-28,31-32,47H,15-19,39H2,1-5H3,(H2,40,48)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H,46,56)(H,49,50)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNBRHVOPFWRRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H54N8O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

782.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Interactions and Receptor Pharmacology of Deltorphin Ii

Delta Opioid Receptor (DOR) Binding Characteristics

The interaction of Deltorphin-II with the delta opioid receptor is distinguished by its high affinity and exceptional selectivity, which has been quantified through extensive radioligand binding assays.

Radioligand Binding Affinities and Selectivity Profile (e.g., Kᵢ values)

This compound demonstrates a high binding affinity for the delta opioid receptor. The inhibition constant (Kᵢ) is a measure of this affinity, with lower values indicating a stronger binding. Studies have consistently reported low nanomolar and even sub-nanomolar Kᵢ values for this compound at the DOR. For instance, [D-Ala2]this compound has been shown to be a selective peptide agonist for the δ opioid receptor. rndsystems.com Deltorphins, as a family of endogenous peptides, are recognized for having a higher affinity and selectivity for delta opioid binding sites than any other known natural compound. nih.gov

Binding Affinity of Deltorphin (B1670231) Analogues for Opioid Receptors

Compoundδ-Opioid Receptor (Kᵢ, nM)μ-Opioid Receptor (Kᵢ, nM)κ-Opioid Receptor (Kᵢ, nM)
Deltorphin C0.15--
[Ac6c2]deltorphin C2.5-3.3--
[Ac6c3]deltorphin C2.5-3.3--
[Ac5c3]deltorphin C15.4--
[Ac3c3]deltorphin C19.0--
[Ac6c4]deltorphin C0.045-0.0542.5-
[Ac5c4]deltorphin C0.045-0.0540.58-
[Ac3c4]deltorphin C0.045-0.0540.27-
Data derived from research on deltorphin analogues. researchgate.net

Comparative Binding and Selectivity over Mu (μ) and Kappa (κ) Opioid Receptors

A defining characteristic of this compound is its profound selectivity for the delta opioid receptor over the mu (μ) and kappa (κ) opioid receptors. nih.gov While many opioid peptides exhibit some degree of cross-reactivity, deltorphins are exceptionally specific. nih.gov This high selectivity is attributed to the C-terminal region of the peptide. nih.gov The N-terminal sequence Tyr-D-Xaa-Phe appears to be a common structural motif for activating both mu and delta opioid receptors; however, variations in the C-terminal portion of the peptide are likely responsible for the pronounced receptor selectivity of deltorphins. nih.gov

Selectivity Profile of Deltorphin Analogues

CompoundSelectivity (Kᵢ μ/Kᵢ δ)
[Ac6c2]deltorphin C1250
[Ac5c3]deltorphin C440
[Ac3c3]deltorphin C535
Data highlighting the delta-selectivity of various deltorphin analogues. researchgate.net

This compound Specificity for Delta Opioid Receptor Subtypes (δ₁ vs. δ₂)

The existence of delta opioid receptor subtypes, namely δ₁ and δ₂, has been a subject of pharmacological investigation. Studies using selective agonists and antagonists have provided evidence for these subtypes. This compound has been characterized as a selective agonist for the δ₂ receptor subtype. This is supported by findings where the long-lasting antagonistic effects of the nonpeptide DOR antagonist 5'-NTII were observed against the antinociceptive effects of the δ₂ agonist deltorphin II, but not the δ₁ agonist DPDPE. nih.gov

Ligand-Receptor Conformational Dynamics

The binding of this compound to the delta-opioid receptor is not a static event but a dynamic process involving significant conformational changes in both the ligand and the receptor.

Conformational Events Accompanying this compound Binding to the Delta-Opioid Receptor

Spectroscopic studies have shed light on the conformational adjustments that occur when this compound interacts with the delta-opioid receptor. Upon binding, this compound induces a destabilization of the helical structure at the N-terminus of the third extracellular loop of the receptor. nih.gov This is accompanied by a gain in β-conformation at the C-terminus of this loop. nih.gov Molecular dynamics simulations of deltorphin analogues further suggest that the three-dimensional architecture of the opioid peptide is a critical factor in determining its interaction with delta opioid receptor subtypes. nih.gov

Role of Extracellular Loops in Receptor Interaction (e.g., Third Extracellular Loop)

The extracellular loops of G protein-coupled receptors, including the delta-opioid receptor, play a crucial role in ligand binding and selectivity. The third extracellular loop of the human delta-opioid receptor (hDOR) is particularly important for the binding of delta-selective ligands like this compound. nih.gov Mutation of specific amino acids within this loop, such as Trp(284), Val(296), and Val(297), has been shown to significantly reduce the receptor's affinity for delta-selective ligands. nih.gov Studies with synthesized fragments of this loop have demonstrated that this compound binding leads to a loss of helical conformation at the N-terminus and an increase in β-conformation at the C-terminus of the loop, indicating direct and dynamic interaction. nih.gov

Downstream Signaling Pathways Activated by this compound

The binding of this compound to the δ-opioid receptor (DOR) initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), the activated DOR modulates the function of various effector proteins, leading to a complex cellular response. The primary downstream signaling pathways engaged by this compound are detailed below.

G-Protein Coupling and Activation ([³⁵S]GTPγS Binding)

Activation of the δ-opioid receptor by agonists like this compound leads to the coupling and activation of heterotrimeric G-proteins. nih.gov This process is a fundamental step in opioid receptor signal transduction. The δ-opioid receptor primarily couples to inhibitory G-proteins of the Gi/o family. mdpi.com Upon agonist binding, the receptor facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein, causing the dissociation of the Gα and Gβγ subunits. mdpi.com

The activation of G-proteins by this compound can be quantified using [³⁵S]GTPγS binding assays. This functional assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation. creative-bioarray.comnih.gov Studies have shown that this compound strongly activates G-proteins, as evidenced by robust [³⁵S]GTPγS binding. nih.gov This indicates an efficient coupling between the this compound-bound receptor and its associated G-proteins. nih.gov Interestingly, while G-protein activation is a critical step, some downstream events like receptor phosphorylation and internalization may also occur through G-protein independent pathways. nih.gov

Table 1: Ligand-Induced G-Protein Activation
LigandG-Protein Activation ([³⁵S]GTPγS Binding)Reference
This compoundStrong Activation nih.gov
DPDPEStrong Activation nih.gov
(+)BW373U86Strong Activation nih.gov
TAN-67Strong Activation nih.gov

Involvement of Protein Kinases (e.g., Protein Kinase Cδ, PI3-Kinase, ERK1/2-Kinase)

The signaling cascade initiated by this compound involves the activation of several key protein kinases which play crucial roles in mediating its cellular effects, particularly in cardioprotection. nih.govmdpi.com

Protein Kinase Cδ (PKCδ): Studies have demonstrated the involvement of PKCδ in the signaling pathway of this compound. The cardioprotective effects of this compound were eliminated by the administration of a selective PKCδ inhibitor, rottlerin, indicating that PKCδ is a critical downstream effector. nih.gov

Phosphatidylinositol-3-Kinase (PI3-Kinase): The PI3-kinase pathway is another essential component of this compound signaling. The infarct-reducing effect of this compound was abolished by the PI3-kinase inhibitor wortmannin, highlighting the necessity of this kinase in the protective cascade. nih.govresearchgate.net

Extracellular Signal-Regulated Kinase 1/2 (ERK1/2-Kinase): Activation of the ERK1/2-kinase, a part of the mitogen-activated protein kinase (MAPK) pathway, is also a documented consequence of this compound receptor binding. The inhibitor PD98059, which blocks the upstream activator of ERK1/2, was shown to eliminate the cardioprotective effects of this compound. nih.govresearchgate.net

Table 2: Role of Protein Kinases in this compound Cardioprotection
KinaseInhibitor UsedEffect of Inhibitor on this compound's Cardioprotective EffectReference
Protein Kinase Cδ (PKCδ)RottlerinEliminated nih.gov
PI3-KinaseWortmanninAbolished nih.govresearchgate.net
ERK1/2-KinasePD98059Eliminated nih.govresearchgate.net

Modulation of Adenylyl Cyclase Activity

The primary and most well-characterized effect of δ-opioid receptor activation via Gi/o proteins is the inhibition of adenylyl cyclase activity. mdpi.compnas.org This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP). By inhibiting adenylyl cyclase, this compound can decrease intracellular cAMP levels. mdpi.com However, the interaction is complex, as under certain conditions, δ-opioid receptor agonists can also stimulate adenylyl cyclase activity. nih.gov For instance, in the rat olfactory bulb, both the δ1 agonist DPDPE and the δ2 agonist Deltorphin stimulated adenylyl cyclase, with Deltorphin being significantly more potent. nih.gov This stimulatory effect appears to be predominantly mediated by the δ2 receptor subtype. nih.gov Furthermore, prolonged exposure to δ-opioid agonists can lead to a phenomenon known as adenylyl cyclase superactivation, where subsequent stimulation of the enzyme results in an enhanced cAMP response. acs.orgnih.gov

Regulation of Cyclic Nucleotide Levels (cAMP and cGMP)

As a direct consequence of its modulation of adenylyl cyclase, this compound regulates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). The predominant effect through Gi/o coupling is a reduction in forskolin-induced cAMP production. nih.gov Studies have shown that this compound can produce a marked inhibition of cAMP production. nih.gov The kinetics of this inhibition can vary among different δ-opioid agonists. nih.gov For instance, after 15 minutes of exposure, the response to this compound was stabilized at intermediate cAMP levels, whereas other agonists led to a return to control levels or a more profound inhibition. nih.gov While the regulation of cAMP is well-documented, the specific involvement of this compound in modulating cyclic guanosine monophosphate (cGMP) levels is less clearly defined in the provided research, though guanylyl cyclase has been implicated in its cardioprotective effects. mdpi.com

Ion Channel Modulation (e.g., KATP Channels, Mitochondrial Permeability Transition Pore)

This compound signaling also involves the modulation of key ion channels, which is particularly relevant to its cardioprotective actions.

ATP-sensitive K+ (KATP) Channels: The opening of KATP channels is a significant downstream event in the cardioprotective pathway of this compound. nih.govmdpi.comnih.govproquest.com Specifically, the opening of sarcolemmal KATP channels, rather than mitochondrial KATP channels, appears to be involved. nih.govmdpi.com The non-selective KATP channel blocker glibenclamide was found to abolish the infarct-sparing effect of this compound. mdpi.comproquest.com

Mitochondrial Permeability Transition Pore (MPTP): this compound has been shown to induce the closing of the mitochondrial permeability transition pore (MPTP). nih.govmdpi.com The opening of the MPTP is a critical event in cell death pathways, particularly in the context of ischemia-reperfusion injury. nih.gov The infarct-limiting effect of this compound is associated with the blockade of MPTP opening, a mechanism that contributes significantly to its cardioprotective properties. mdpi.comnih.gov

Table 3: Ion Channel Modulation by this compound in Cardioprotection
Ion Channel/PoreEffect of this compoundEvidenceReference
Sarcolemmal KATP ChannelsOpeningEffect blocked by glibenclamide nih.govmdpi.comproquest.com
Mitochondrial KATP ChannelsNot involvedEffect not reversed by 5-HD nih.gov
Mitochondrial Permeability Transition Pore (MPTP)ClosingAssociated with infarct-limiting effect nih.govmdpi.comnih.gov

Structure Activity Relationship Sar Studies of Deltorphin Ii and Analogues

Amino Acid Residue Contributions to Receptor Binding and Selectivity

The Deltorphin-II sequence, Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂, presents several key positions that have been targeted for SAR studies. These include the N-terminal tyrosine, the phenylalanine at position 3, and the hydrophobic residues at positions 5 and 6.

The phenylalanine residue at position 3 (Phe³) is a critical component of the "message" domain of this compound, known to be involved in receptor recognition and activation. SAR studies have explored substitutions at this position to understand the importance of its aromatic side chain.

Replacing the aromatic phenyl group of Phe³ with aliphatic, bulky side chains has revealed significant findings regarding the receptor's binding pocket. Studies substituting Phe³ with cyclohexylalanine (Cha) and norleucine (Nle) demonstrated that these non-aromatic, hydrophobic residues can be well-tolerated, retaining substantial receptor binding affinity oup.comumich.edunih.govresearchmap.jp. For instance, [Cha³]this compound analogues showed approximately 73-83% of the binding affinity of the parent compound, while [Nle³]this compound analogues retained similar levels of activity oup.comresearchmap.jp. These substitutions suggest that the δ-opioid receptor can accommodate saturated cyclic or linear alkyl groups in this position, indicating a binding interaction that is not strictly dependent on aromaticity but rather on hydrophobic and van der Waals forces oup.comnih.govresearchgate.net. However, such substitutions can influence receptor selectivity; for example, the cyclohexyl group in Cha³ appeared to reduce δ-selectivity by approximately half compared to the parent peptide oup.com. Conversely, substitutions with smaller or less hydrophobic residues like valine (Val) or isoleucine (Ile) at position 3 generally led to a significant reduction in binding affinity umich.edunih.gov.

Table 1: Impact of Phe³ Substitutions on this compound Binding Affinity and Selectivity

AnaloguePosition 3 SubstitutionKi (δ) (nM)Ki (μ) (nM)Selectivity (Ki μ/Ki δ)Relative Affinity (%)Reference(s)
This compound (Parent)Phe³~0.4-1.0~2400~2400-6000100 tocris.comnih.gov
[Cha³]this compoundCyclohexylalanine~10.5~322~3173-83 oup.comumich.edunih.govresearchmap.jp
[Nle³]this compoundNorleucine~12.4~1240~10083 umich.edunih.govresearchmap.jp
[Pgl³]this compoundPhenylglycine15.64710~302Detrimental nih.gov
[Hfe³]this compoundHomophenylalanine~2.64~67.8~26Unaffected δ, Enhanced μ nih.gov
[3F-Phe³]this compound3-Fluorophenylalanine--40-8520-40 oup.com
[4-I-Phe³]this compound4-Iodophenylalanine0.1-HighHigh upenn.edunih.govresearchgate.net

*Note: Parent Deltorphin (B1670231) II Ki values are approximate and vary across sources. Data for [Cha³] and [Nle³] were primarily reported for Deltorphin I analogues but are indicative of trends for Deltorphin II.

Modifications involving halogenation of the phenyl ring of Phe³ have also yielded important SAR data. Introducing fluorine atoms onto the phenyl ring, as in fluorophenylalanine analogues, generally led to a reduction in binding affinity for the δ-opioid receptor (20-40% of parent this compound), while maintaining affinity for the μ-opioid receptor. This resulted in a decrease in δ-selectivity oup.com. Conversely, substitution with heavier halogens, such as iodine at the para position of phenylalanine ([4-I-Phe³]this compound), has been shown to significantly increase binding affinity and maintain high δ-selectivity upenn.edunih.govresearchgate.net. This observation suggests that the size and electronic properties of substituents on the aromatic ring can fine-tune interactions within the receptor binding pocket, potentially through halogen bonding or enhanced hydrophobic interactions upenn.edunih.govresearchgate.net.

The C-terminal dipeptide sequence, Val⁵-Val⁶, is considered part of the "address" domain of this compound, playing a crucial role in conferring high affinity and selectivity for the δ-opioid receptor researchgate.netresearchgate.net.

Replacing the valine residues at positions 5 and 6 with the more hydrophobic isoleucine (Ile) has consistently resulted in analogues with enhanced δ-opioid receptor affinity and selectivity nih.govacs.orgnih.gov. For instance, [Ile⁵,⁶]this compound analogues have demonstrated high binding affinities, with reported KD values in the subnanomolar range and significantly improved selectivity ratios over μ and κ opioid receptors compared to the parent peptide nih.gov. Studies indicate that increasing the hydrophobicity of this C-terminal region leads to more potent and selective δ-ligands acs.orgnih.gov. The valine residue at position 5 appears particularly critical for achieving higher δ-selectivity nih.gov. While substitutions at position 6 generally had minimal effects, replacing it with phenylalanine ([Phe⁶]-Deltorphin-II analogue) was noted to increase δ-affinity archive.org.

Table 2: Impact of Val⁵,⁶ Substitutions on this compound Binding Affinity and Selectivity

AnaloguePositions 5,6 SubstitutionKi (δ) (nM)Ki (μ) (nM)Selectivity (Ki μ/Ki δ)Relative Affinity (%)Reference(s)
This compound (Parent)Val⁵, Val⁶~0.4-1.0~2400~2400-6000100 tocris.comnih.gov
[Ile⁵,⁶]this compoundIsoleucine~0.40-~2400 (μ/δ)High nih.gov
[Ile⁵,⁶]Deltorphin-IIsoleucine~10.5>20000>20000High nih.govacs.org
[Nle⁵,⁶]this compoundNorleucine--HighHigh nih.gov
[γ-Me-Leu⁵,⁶]this compoundγ-Methyl-Leucine--HighHigh nih.gov

*Note: Parent Deltorphin II Ki values are approximate. Data for [Ile⁵,⁶]Deltorphin-I and other substitutions are indicative of trends.

The N-terminal tyrosine residue (Tyr¹) is a fundamental component of the opioid peptide pharmacophore, essential for biological activity scispace.commdpi.com. Its phenolic hydroxyl group and aromatic ring are critical for initial receptor recognition. Modifications at this position, such as the introduction of 2,6-dimethyl-tyrosine (Dmt¹), have been shown to improve opioid potency and receptor affinity, suggesting that alterations to the Tyr¹ side chain can modulate both binding and efficacy scispace.comnih.gov.

Table 3: Role of N-Terminal Tyrosine (Tyr¹) in this compound Binding

AnaloguePosition 1 SubstitutionEffect on Binding/PotencyReference(s)
This compound (Parent)Tyrosine (Tyr¹)Essential for activity scispace.commdpi.com
[Dmt¹]this compound analogue2,6-Dimethyl-TyrosineImproved potency/affinity scispace.comnih.gov

Compound List:

this compound

[D-Ala²]-Deltorphin II

[Cha³]this compound

[Nle³]this compound

[Pgl³]this compound

[Hfe³]this compound

[3F-Phe³]this compound

[4F-Phe³]this compound

[4-I-Phe³]this compound

[Ile⁵,⁶]this compound

[Ile⁵,⁶]Deltorphin-I

[Nle⁵,⁶]this compound

[γ-Me-Leu⁵,⁶]this compound

[Phe⁶]-Deltorphin-II analogue

[Dmt¹]this compound analogue

Pharmacological Characterization of Deltorphin Ii in Preclinical Models

Cardioprotective Actions of Deltorphin-II

This compound, a selective delta-2 (δ₂) opioid receptor agonist, has demonstrated significant cardioprotective effects in various preclinical models. Its potential to mitigate myocardial damage, particularly in the context of ischemia-reperfusion injury, has been a key area of investigation.

Efficacy in Myocardial Ischemia-Reperfusion Injury Models (e.g., Rat Coronary Occlusion)

In rat models of myocardial ischemia-reperfusion injury, typically involving a 45-minute coronary occlusion followed by a 120-minute reperfusion period, this compound has shown a notable ability to limit infarct size. nih.govnih.gov Administration of this compound before the ischemic event or just prior to reperfusion has been found to decrease the ratio of infarct size to the area at risk. nih.gov Studies have indicated that this protective effect is mediated by the activation of peripheral δ₂ opioid receptors. escholarship.org Furthermore, this compound has been observed to prevent the occurrence of ventricular arrhythmias induced by ischemia without significantly affecting heart rate or blood pressure. nih.gov

The infarct-limiting effect of this compound is significant, with research showing a reduction in the infarct size/area-at-risk ratio by approximately 50%. nih.gov This protective action is abolished by the administration of non-selective opioid receptor antagonists like naltrexone (B1662487) and peripherally restricted antagonists such as naloxone (B1662785) methiodide, confirming the involvement of peripheral opioid receptors. nih.gov

Efficacy of this compound in a Rat Model of Myocardial Ischemia-Reperfusion
Experimental ConditionInfarct Size (% of Area at Risk)Key Finding
Control (Ischemia-Reperfusion)~45%Baseline damage from ischemia-reperfusion. nih.gov
This compound AdministrationReduced by ~50%Significant reduction in myocardial infarct size. nih.gov
This compound + NaltrexoneNo significant reductionCardioprotective effect is opioid receptor-mediated. nih.gov

Mediation via Peripheral δ₂ Opioid Receptors in Cardiomyocytes

The cardioprotective effects of this compound are specifically mediated by the activation of δ₂ opioid receptors located on cardiomyocytes. escholarship.orgnih.gov This has been demonstrated through studies where the beneficial effects of this compound were blocked by the selective δ₂ opioid receptor antagonist naltriben, but not by δ₁-opioid receptor antagonists. escholarship.org The localization of these receptors on the cardiomyocytes themselves is supported by in vitro experiments where this compound increased the resistance of isolated cardiomyocytes to anoxia/reoxygenation. escholarship.orgnih.gov

The signaling pathway downstream of δ₂ opioid receptor activation involves several key protein kinases. The infarct-reducing effect of this compound is dependent on the activation of Protein Kinase Cδ (PKCδ), Phosphatidylinositol-3-kinase (PI3-kinase), and Extracellular signal-regulated kinase-1/2 (ERK1/2-kinase). escholarship.orgmdpi.com The protective mechanism also involves the opening of sarcolemmal ATP-sensitive potassium (KATP) channels and the closing of the mitochondrial permeability transition pore (MPTP). escholarship.orgmdpi.com

Cardioprotection in Models of Aging and Metabolic Syndrome

The cardioprotective efficacy of this compound extends to models of aging and metabolic syndrome, conditions known to impair the heart's resilience to ischemic insults. In studies on old rats, administration of this compound led to a 1.7-fold reduction in infarct size, limiting it to 30% of the area at risk, compared to 45% in untreated old rats. nih.gov

Similarly, in old rats with diet-induced metabolic syndrome, this compound administration resulted in a 1.5-fold decrease in infarct size, reducing it to 27% of the risk zone. nih.gov These findings highlight the potential of this compound to confer cardioprotection even in the presence of age-related and metabolic comorbidities that often complicate cardiovascular disease. nih.govnih.gov

Cardioprotective Effects of this compound in Aging and Metabolic Syndrome Models
Animal ModelInfarct Size (% of Area at Risk) - ControlInfarct Size (% of Area at Risk) - With this compound
Old Rats45%30% nih.gov
Old Rats with Metabolic SyndromeNot specified, but reduction observed27% nih.gov

Antinociceptive and Analgesic Efficacy of this compound

This compound has also been characterized for its potent antinociceptive and analgesic properties in various preclinical pain models.

Evaluation in Acute Nociceptive Tests (e.g., Paw Pressure, Tail-Flick)

In acute thermal nociceptive tests, such as the tail-flick and tail-immersion tests in rats, intrathecal administration of this compound produces a dose-dependent inhibition of the pain response. nih.govnih.gov The analgesic effect is rapid in onset and its duration is dose-dependent, lasting from 10 to 60 minutes. nih.gov The antinociceptive actions of this compound in these models are completely abolished by the selective delta-opioid receptor antagonist naltrindole, confirming the involvement of delta receptors in its spinal analgesic activity. nih.gov

When administered intracerebroventricularly in mice, this compound demonstrates potent, dose- and time-related antinociception in the tail-flick test, with maximal effects observed around 10 minutes post-administration. umich.edu Notably, it has been found to be significantly more potent than other delta agonists like DPDPE and roughly equipotent to morphine in producing these effects. umich.edu

Effects on Neuropathic Pain Models (e.g., Spared Nerve Injury)

This compound has shown considerable efficacy in animal models of neuropathic pain, a condition often resistant to traditional opioid analgesics. In a murine spared nerve injury (SNI) model, peripheral application of this compound inhibited the mechanical responsiveness of C-fiber nociceptors, which are key mediators of pain signals. nih.govnih.gov This inhibitory effect was concentration-dependent and was prevented by the delta-opioid receptor antagonist naltrindole, indicating a direct action on peripheral delta opioid receptors on nociceptive terminals. nih.govnih.gov

Furthermore, local administration of this compound into the hind paw of rats with peripheral nerve injury produced a dose-dependent reversal of mechanical allodynia (pain from a normally non-painful stimulus). escholarship.org In the chronic constriction injury (CCI) model in rats, intrathecal administration of this compound was effective in reversing cold hyperalgesia and attenuating mechanical allodynia. escholarship.org These findings suggest that this compound can modulate neuropathic pain at both peripheral and spinal levels.

Effects of this compound in a Spared Nerve Injury (SNI) Neuropathic Pain Model
ParameterObservationMechanism
Mechanical Responsiveness of C-fiber NociceptorsInhibited by this compound. nih.govnih.govActivation of peripheral delta opioid receptors on nociceptor terminals. nih.gov
Mechanical AllodyniaDose-dependently reversed by local administration. escholarship.orgPeripheral delta opioid receptor-mediated action. escholarship.org
Cold Hyperalgesia (in CCI model)Reversed by intrathecal administration. escholarship.orgSpinal delta opioid receptor-mediated action. escholarship.org

Peripheral vs. Central Mechanisms of Analgesia

The analgesic effects of this compound are mediated through both central and peripheral mechanisms, with its efficacy being particularly pronounced in models of chronic pain. While delta-opioid receptor (DOR) agonists typically show modest effects in acute pain, their ability to reduce nociception is enhanced in persistent inflammatory and neuropathic pain states. nih.gov

Peripheral Action:

In preclinical models of neuropathic pain, such as spared nerve injury, the local peripheral application of this compound has been shown to significantly inhibit the responses of C-fiber mechanical nociceptors to noxious stimuli. nih.govnih.govfrontiersin.org This effect is concentration-dependent and is blocked by the selective DOR antagonist naltrindole, confirming that the action is mediated by delta-opioid receptors located on the peripheral terminals of somatic afferent neurons. nih.govnih.govfrontiersin.org Interestingly, these peripheral DORs appear to become functionally competent primarily under neuropathic conditions, as this compound does not significantly affect mechanical nociceptors in normal skin. nih.govnih.gov This suggests an upregulation or functional change in peripheral DORs following nerve injury, opening a potential therapeutic avenue for peripherally restricted DOR agonists to treat neuropathic pain. nih.govnih.gov

Central Action:

Spinal (intrathecal) administration of this compound has also demonstrated potent anti-allodynic effects in neuropathic pain models. nih.gov The central mechanisms involve the modulation of nociceptive signaling within the spinal cord. Studies have shown that activating DORs in the spinal cord can alleviate both mechanical allodynia and thermal hyperalgesia associated with peripheral nerve injury. nih.gov This indicates that this compound acts on centrally located delta-opioid receptors to dampen the transmission of pain signals.

Investigation of Delta Receptor Subtype Involvement in Analgesia

This compound is recognized as a selective agonist for the delta-opioid receptor, with a particular profile for the δ₂ subtype. mdpi.com Research using various preclinical models has sought to elucidate the specific role of these receptors in mediating its analgesic properties.

Studies in knockout mice have provided critical insights. In mice lacking delta-opioid receptors (DOR knockout), the analgesic effects of this compound are significantly diminished, directly implicating DORs in its mechanism of action. researchgate.net Furthermore, the antinociceptive effects of this compound can be blocked by DOR-selective antagonists like naltrindole, further solidifying the essential role of this receptor class. nih.govnih.gov

Synergistic Interactions with Other Opioid Receptor Types

The analgesic effects of this compound can be significantly enhanced through synergistic interactions with other receptor systems, most notably mu-opioid receptors (MORs) and α₂-adrenoceptors.

Interaction with Mu-Opioid Receptors:

Interaction with α₂-Adrenoceptors:

A significant body of preclinical evidence demonstrates a potent synergistic interaction between spinally administered this compound and α₂-adrenoceptor agonists like clonidine (B47849) and moxonidine. nih.gov This co-administration results in a supra-additive analgesic effect, meaning the combined effect is greater than the sum of the individual effects. nih.gov This synergy is pharmacodynamic and is believed to occur through intracellular signaling cross-talk. nih.gov The involvement of specific protein kinase C (PKC) isoforms, such as PKCε, appears to be crucial for this synergistic interaction. nih.gov These findings highlight that combination therapies targeting both DORs and α₂-adrenoceptors could be a promising strategy for enhancing pain relief while potentially minimizing side effects. nih.gov

Neurochemical and Neurophysiological Modulations by this compound

Modulation of Extracellular Dopamine (B1211576) Levels in Brain Regions (e.g., Nucleus Accumbens)

This compound has been shown to significantly modulate dopamine neurochemistry, particularly within the nucleus accumbens, a key region of the brain's reward circuitry. Local administration of this compound into the nucleus accumbens of rats leads to a marked increase in extracellular dopamine levels. nih.govjneurosci.org This effect is site-specific, as similar effects are not observed in other brain regions like the caudate. jneurosci.org The elevation of dopamine in the nucleus accumbens is associated with behavioral effects such as motor stimulation, including locomotion and stereotyped behaviors. jneurosci.org

Analysis of Opioid Receptor-Independent Mechanisms and Tetrodotoxin (B1210768) Sensitivity

Intriguingly, the mechanism by which this compound increases dopamine in the nucleus accumbens appears to be largely independent of classical opioid receptor agonism. Studies have demonstrated that the dopamine-enhancing effect of this compound is not blocked by selective antagonists for δ₁, δ₂, or even μ-opioid receptors. nih.gov The non-selective opioid antagonist naloxone also failed to prevent this effect. nih.gov

However, the response is highly sensitive to the sodium channel blocker, tetrodotoxin (TTX). nih.gov Perfusion of TTX into the nucleus accumbens reduces the this compound-induced increase in dopamine by approximately 72%. nih.gov This suggests that the dopamine release is dependent on neuronal firing (action potentials) but occurs through a mechanism that does not involve the direct activation of opioid receptors. nih.gov

Effect of Antagonists on this compound-Induced Dopamine Increase in the Nucleus Accumbens
AntagonistReceptor TargetEffect on this compound-Induced Dopamine ReleaseReference
Naltribenδ₂-opioidNo alteration nih.gov
(E)-7-benzylidenenaltrexoneδ₁-opioidNo significant alteration nih.gov
D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Phe-Thr-NH₂μ-opioidNo significant alteration nih.gov
NaloxoneNon-selective opioidNo effect nih.gov
Tetrodotoxin (TTX)Voltage-gated Sodium ChannelsReduced by 72% nih.gov

Effects on Hippocampal Neural Activity

This compound also exerts modulatory effects on the hippocampus, a brain region critical for memory, learning, and emotional processing. In studies involving intravenous administration to rabbits, this compound was found to alter hippocampal electrical activity as measured by electroencephalography (EEG). nih.gov

The primary effect observed was a decrease in the frequency of hippocampal electrical activity. nih.gov Furthermore, in the presence of a stressful stimulus (a stuffed predator), this compound treatment led to a reduction in the rhythmicity of the hippocampal electrical patterns. nih.gov These neurophysiological changes were accompanied by behavioral alterations, specifically an increase in alert and reactive immobility. nih.gov These findings suggest that by acting on delta-opioid receptors, this compound can modulate neural circuits involved in attention and emotional responses, highlighting a role for the delta-opioid system in regulating hippocampal function. nih.gov

Summary of this compound Effects on Hippocampal Neural Activity
ParameterObserved EffectConditionReference
Frequency of Electrical ActivityDecreasedBaseline nih.gov
Rhythmicity of Electrical PatternReducedIn presence of stressful stimulus nih.gov
Associated BehaviorIncreased alert and reactive immobilityBaseline and stressful stimulus nih.gov

Investigation of Potential Central Nervous System Excitatory Effects Associated with Delta Opioid Receptor Agonism

While DOR agonism is predominantly associated with inhibitory and antinociceptive effects, research has revealed that this compound can also elicit excitatory responses in specific neuronal populations and under certain conditions. In studies of the ventral tegmental area (VTA), a critical region for reward and motivation, this compound produced heterogeneous effects, inhibiting a portion of VTA neurons while exciting another subset. elyssabmargolis.com Specifically, among dopamine neurons, 33% were inhibited while 10% were excited by this compound application. elyssabmargolis.com

Furthermore, the expression of excitatory effects can be sensitized by prior exposure to other opioids. In rats previously treated with morphine, a subsequent challenge with this compound resulted in a markedly hyperresponsive state, characterized by increased locomotor activity and stereotypy. nih.gov This sensitization to the behavioral activating effects of the delta-opioid agonist persisted for at least 60 days after morphine treatment was discontinued, indicating a long-term neuroplastic adaptation within the central nervous system. nih.gov These findings demonstrate that DOR activation by this compound can lead to CNS excitation, and that this excitatory component can be significantly potentiated by the history of opioid exposure, involving neuroadaptations in both mu- and delta-opioid receptor systems. nih.gov

Anti-Infective Properties of this compound

Efficacy in Parasitic Infection Models (e.g., Plasmodium berghei-infected mice)

This compound has demonstrated significant anti-infective properties in preclinical models of parasitic disease. In studies using mice infected with Plasmodium berghei, the causative agent of rodent malaria, administration of this compound resulted in a considerable, dose-dependent reduction in parasitemia. cusabio.com The effect was observed across multiple tested doses, with the maximum reduction in parasitemia occurring at the higher doses. cusabio.com This research highlights the potential of this compound to inhibit the proliferation of malaria parasites in vivo. nih.govcusabio.com

Table 2: Efficacy of this compound in Reducing Parasitemia in P. berghei-Infected Mice

Treatment Group Maximum Percentage Reduction in Parasitemia (Day 7) Maximum Percentage Reduction in Parasitemia (Day 14)
This compound (0.8 mg/kg/day) 89.46% 51%
This compound (0.4 mg/kg/day) Not specified 48%
This compound (0.2 mg/kg/day) Not specified 45%
This compound (0.1 mg/kg/day) Not specified 39%

Receptor Mediation in Anti-Infective Effects (e.g., δ₂ Receptor)

The anti-malarial effect of this compound is mediated specifically through the delta-2 (δ₂) opioid receptor subtype. nih.govcusabio.com This was conclusively demonstrated in experiments where mice were pre-treated with naltriben, a potent and selective antagonist for the δ₂ receptor, prior to the administration of this compound. cusabio.com The presence of the antagonist completely erased the protective, parasite-suppressing effect of this compound. cusabio.com This abrogation of the antimalarial activity by a δ₂-specific antagonist strongly indicates that the therapeutic effect of this compound against P. berghei is dependent on its activation of the δ₂ opioid receptor, possibly through mechanisms involving immunomodulation. cusabio.com

Antiproliferative Effects in Cellular Models (e.g., Human Breast Cancer Cells)

This compound, through its action on delta-opioid receptors, has been implicated in the inhibition of tumor-promoting signals in human breast cancer cells. rndsystems.com Delta-opioid receptors are expressed in various human breast cancer cell lines, including MCF-7, MDA-MB-231, and T47D, providing a molecular target for opioid peptides. researchgate.net

Advanced Research Methodologies and Future Directions in Deltorphin Ii Studies

In Vitro and Ex Vivo Methodologies

In vitro and ex vivo research methodologies are fundamental for elucidating the molecular and cellular mechanisms of Deltorphin-II. These approaches allow for the precise characterization of its interaction with opioid receptors and its effects on cellular and tissue functions in a controlled environment, free from the systemic complexities of a living organism.

Isolated organ bioassays serve as classical and invaluable tools in opioid pharmacology for assessing the functional activity and receptor selectivity of compounds like this compound. The mouse vas deferens (MVD) and guinea pig ileum (GPI) are two of the most frequently utilized preparations. nih.gov These tissues are richly innervated and express different populations of opioid receptors, allowing for the differentiation of mu (μ), delta (δ), and kappa (κ) receptor-mediated effects. nih.gov

The MVD preparation is particularly sensitive to δ-opioid receptor agonists. In this assay, electrical stimulation causes the release of neurotransmitters, leading to muscle contraction. Opioid agonists inhibit this contraction by acting on presynaptic receptors to reduce neurotransmitter release. Studies have demonstrated that [D-Ala2]deltorphin II potently inhibits the electrically evoked contractions of the MVD. pnas.org This inhibitory effect is powerfully counteracted by the selective δ-opioid receptor antagonist naltrindole, confirming that the action of this compound is mediated through δ-receptors. pnas.org The equilibrium constant (Keq) for naltrindole in antagonizing [D-Ala2]deltorphin II in the MVD has been measured at approximately 0.64 nM. pnas.org

The GPI preparation, in contrast, is more sensitive to μ-opioid receptor agonists. The differential activity of a compound in the MVD versus the GPI assay provides a ratio that indicates its selectivity for δ over μ receptors. The high potency of this compound in the MVD preparation is a key indicator of its characteristic δ-receptor selectivity. nih.govnih.gov

Table 1: Functional Activity of [D-Ala2]Deltorphin II in Mouse Vas Deferens Bioassay

ParameterObservationReference
Primary EffectPotent inhibition of electrically evoked muscle contractions. pnas.org
Mechanism of ActionMediated by δ-opioid receptors. pnas.org
Antagonist Potency (Naltrindole)The antagonist equilibrium constant (Keq) was 0.64 ± 0.12 nM. pnas.org

Receptor binding and functional assays using brain membrane preparations or engineered cell culture systems are critical for quantifying the affinity and efficacy of this compound at specific opioid receptors.

Receptor Binding Assays: These assays typically use brain tissue homogenates (membranes) that are rich in opioid receptors. nih.gov By employing a radiolabeled form of an opioid ligand, researchers can measure how effectively a non-labeled compound, such as this compound, competes for and displaces the radioligand from the receptors. Such competition binding experiments have consistently shown that deltorphins have a very high affinity and remarkable selectivity for δ-opioid binding sites compared to μ- or κ-sites in rat brain membranes. pnas.orgnih.gov Some binding studies using [D-Ala2]this compound have suggested the existence of multiple δ-receptor subtypes. nih.gov

Functional Assays: Beyond simple binding, functional assays measure the cellular response following receptor activation. A common method is the [³⁵S]GTPγS binding assay, which quantifies the activation of G-proteins, the first step in the intracellular signaling cascade after an agonist binds to a G-protein coupled receptor like the opioid receptor. In cell lines engineered to express specific opioid receptors (e.g., Chinese Hamster Ovary, CHO, cells), this compound and its analogs have been shown to be full agonists at the δ-opioid receptor, potently stimulating [³⁵S]GTPγS binding. nih.gov

Table 2: Receptor Binding and Functional Profile of this compound and Analogs

Assay TypePreparationKey FindingReference
Receptor BindingRat Brain MembranesDemonstrates very high affinity and selectivity for δ-opioid binding sites. pnas.orgnih.gov
Competition BindingRat Brain MembranesInhibition curves suggest interaction with multiple δ-receptor subtypes. nih.gov
[³⁵S]GTPγS Functional AssayCHO Cells Expressing DORActs as a full agonist, potently stimulating G-protein activation. nih.gov

Electrophysiology provides direct evidence of a compound's effect on the electrical activity of individual neurons. An ex vivo skin-nerve preparation is a powerful technique used to study the peripheral activity of this compound on nociceptors, the primary sensory neurons that detect painful stimuli. nih.gov

In a key study utilizing this preparation from mice, researchers performed electrophysiological recordings from individual cutaneous C-fiber nociceptors. nih.gov The study investigated the effects of this compound in a model of neuropathic pain (spared nerve injury) compared to control animals. The results showed that application of this compound significantly decreased the mechanical responsiveness and evoked activity of these C-fiber nociceptors specifically in the neuropathic pain model. nih.gov This inhibitory effect was not observed in nociceptors from naïve or sham-operated animals. nih.gov

Furthermore, the inhibitory action of this compound was concentration-dependent and was completely blocked by pre-treatment with the δ-opioid receptor-selective antagonist naltrindole. nih.gov These findings provide direct evidence that functional δ-opioid receptors are expressed on the peripheral terminals of C-fiber nociceptors and that their activation by this compound can inhibit nociceptive signaling under neuropathic pain conditions. nih.gov

In Vivo Animal Models for Pharmacological Evaluation

Rodent models have been instrumental in characterizing the diverse pharmacological profile of this compound.

Pain Research: Various rodent models of pain are used to assess the analgesic properties of this compound.

Inflammatory Pain: In the Complete Freund's Adjuvant (CFA) model, which induces localized inflammation and thermal hyperalgesia, intrathecal administration of this compound has been shown to produce a dose-dependent reduction in pain sensitivity in both rats and mice. nih.gov The formalin test is another model where this compound has been evaluated. researchgate.net

Neuropathic Pain: Models such as spared nerve injury (SNI) and chronic constriction injury (CCI) are used to mimic chronic pain conditions resulting from nerve damage. nih.govresearchgate.net this compound has shown efficacy in these models, aligning with electrophysiological findings of its inhibitory action on nociceptors. nih.gov

Acute Nociceptive Pain: Tests like the tail-immersion and hot-plate tests, which measure the response to an acute thermal stimulus, are frequently used to determine the antinociceptive effects of opioid compounds, including this compound and its analogs. nih.govresearchgate.net

Cardioprotection Research: Animal models of myocardial ischemia-reperfusion injury are used to investigate the potential of drugs to protect the heart from damage caused by a heart attack. In rat models where the coronary artery is temporarily occluded, administration of this compound has been found to significantly reduce the size of the resulting myocardial infarct (tissue death). nih.govnih.gov This cardioprotective effect was observed even in models using older rats with diet-induced metabolic syndrome. actabiomedica.ru Further studies in these models have revealed that the protective mechanism involves the activation of specific intracellular signaling pathways, including protein kinase C (PKC), PI3-kinase, and ERK1/2-kinase. nih.govmdpi.com

Neurochemical Investigations: Beyond pain and cardioprotection, animal models are used to explore the neurochemical changes and behavioral effects associated with this compound administration. For instance, studies involving chronic central infusion of this compound in mice have been used to investigate its potential for causing physical dependence and to examine subsequent changes in the levels of specific protein kinase C (PKC) isozymes in the cerebral cortex. nih.gov

Area of InvestigationAnimal ModelKey FindingReference
Inflammatory PainComplete Freund's Adjuvant (CFA) in rats/miceIntrathecal this compound reduces thermal hyperalgesia. nih.gov
Neuropathic PainSpared Nerve Injury (SNI) in micePeripheral this compound inhibits nociceptor activity. nih.gov
Acute PainTail-immersion test in ratsThis compound analogs produce antinociception. nih.govresearchgate.net
CardioprotectionRat model of myocardial ischemia-reperfusionThis compound reduces myocardial infarct size. nih.govnih.gov
NeurochemistryChronic intracerebroventricular infusion in miceInvestigates rewarding effects and changes in cortical PKC levels. nih.gov

The development of genetically modified animals, particularly mice lacking one or more opioid receptor types (knockout mice), has been a revolutionary tool for dissecting the precise receptor contributions to the effects of δ-selective agonists like this compound.

Studies using these models have yielded complex and sometimes surprising results. For example, research in mu-opioid receptor (MOR) knockout mice revealed that the rewarding effects (measured by conditioned place preference) and the physical dependence associated with chronic this compound administration were completely absent. nih.gov This indicates that even for a highly δ-selective compound, the MOR is essential for mediating abuse liability and withdrawal phenomena. nih.gov

Similarly, the antinociceptive effects of this compound have been shown to be significantly reduced or absent in MOR knockout mice in certain pain tests, such as the tail-immersion test. nih.govjneurosci.org This suggests that a portion of its analgesic effect may be mediated through MORs, possibly via the formation of MOR-DOR heterodimers or other indirect mechanisms. Conversely, in delta-opioid receptor (DOR) knockout mice, this compound was still able to produce analgesia, further highlighting the complex interplay between receptor systems. nih.gov However, in mice lacking both mu and kappa receptors (leaving only delta receptors), this compound produced a weak but significant antinociceptive effect, demonstrating that activation of DORs alone can mediate analgesia. nih.gov

More advanced models, such as knock-in mice where the DOR is tagged with a fluorescent protein (e.g., DOPr-eGFP), allow for the visualization of the receptor in vivo and have confirmed that this compound potency is maintained at the modified receptor. frontiersin.org These genetic tools are crucial for untangling the nuanced pharmacology of this compound and for validating the specific receptor targets responsible for its diverse physiological effects.

Table 4: Key Findings from Studies Using Opioid Receptor Knockout (KO) Mice

KO Mouse ModelPharmacological Effect StudiedObservationReference
Mu-Opioid Receptor (MOR) KORewarding Effects & Physical DependenceEffects were suppressed, indicating MOR mediation. nih.gov
Mu-Opioid Receptor (MOR) KOAntinociception (Tail-immersion)Analgesic effect was absent or significantly reduced. nih.govjneurosci.org
Delta-Opioid Receptor (DOR) KOAntinociception (Tail-immersion)Analgesic effect was fully preserved. nih.gov
Double Mu/Kappa KO (DOR only)AntinociceptionA weak but significant analgesic effect was observed. nih.gov

Microdialysis Techniques for Neurotransmitter Monitoring in Awake Animals

In vivo microdialysis is a powerful technique for monitoring the neurochemical environment of specific brain regions in awake, freely moving animals. This method allows for the direct measurement of neurotransmitter release in response to pharmacological agents like this compound.

Research has utilized in vivo brain microdialysis to investigate the effects of this compound on dopamine (B1211576) levels in the nucleus accumbens, a brain region critically involved in reward and motivation. nih.govnih.gov In these studies, local application of [D-Ala2]deltorphin II to the accumbens via reverse dialysis resulted in a significant, dose-dependent increase in extracellular dopamine concentrations. nih.gov This effect was found to be naloxone-sensitive, indicating it is mediated by opioid receptors. nih.gov

Interestingly, further studies have suggested that the mechanism by which this compound enhances extracellular dopamine in the nucleus accumbens may be complex. One investigation found that the dopamine-releasing effect of this compound was not blocked by selective delta-opioid receptor antagonists, nor by the general opioid antagonist naloxone (B1662785). nih.gov However, the effect was significantly reduced by the sodium channel blocker tetrodotoxin (B1210768), suggesting a mechanism that is independent of direct opioid receptor agonism but dependent on neuronal activity. nih.gov

These findings highlight the utility of microdialysis in revealing the intricate neurochemical sequelae of this compound activity in real-time within the complexities of the living brain.

Microdialysis Finding Associated Compound(s) Brain Region Effect
Increased extracellular dopamine[D-Ala2]deltorphin IINucleus AccumbensMotor stimulation, sniffing, oral stereotypies
Dopamine increase sensitive to naloxone[D-Ala2]deltorphin II, NaloxoneNucleus AccumbensIndicates opioid receptor mediation
Dopamine increase insensitive to naloxone and selective delta-antagonistsDeltorphin (B1670231) II, Naltriben, NaloxoneNucleus AccumbensSuggests potential opioid receptor-independent mechanisms
Dopamine increase reduced by tetrodotoxinDeltorphin II, TetrodotoxinNucleus AccumbensImplies dependence on neuronal firing

Spectroscopic and Structural Biology Techniques

Understanding the three-dimensional structure of this compound is crucial for deciphering the basis of its high affinity and selectivity for the delta-opioid receptor. Spectroscopic and structural biology techniques are indispensable tools in this endeavor.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the solution-state conformation of peptides. Two-dimensional 1H-NMR methods, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), provide information on the through-space proximity of protons, allowing for the calculation of three-dimensional structures. nih.govnih.gov

Conformational analyses of this compound in aqueous solution have revealed a characteristic 'hook'-shaped backbone structure. nih.gov This conformation features a nearly extended C-terminal Val-Val-Gly-NH2 sequence situated beneath a folded N-terminal Tyr-D-Ala-Phe-Glu sequence. nih.gov This is in contrast to the more rounded structure of the mu-selective opioid peptide, dermorphin, suggesting that these conformational differences may underlie their receptor selectivities. nih.gov

When studied in a membrane-mimetic environment using dodecylphosphocholine micelles, this compound adopts an S-shaped backbone structure. nih.gov This conformation consists of a helically folded N-terminal Tyr-D-Ala-Phe-Glu sequence and a turn conformation in the C-terminal Val-Val-Gly-NH2 sequence. nih.gov This adaptability of this compound's conformation to different environments is likely a key factor in its interaction with the cell membrane-embedded delta-opioid receptor.

Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides in solution. nih.gov By measuring the differential absorption of left and right circularly polarized light, CD can provide information on the presence of alpha-helices, beta-sheets, turns, and random coil structures. researchgate.net

While specific CD spectroscopy studies on this compound are not extensively detailed in the provided context, the technique has been applied to the closely related dermorphin peptides. kisti.re.kr These studies suggest that the presence of a D-amino acid at position 2, a key feature of both dermorphins and deltorphins, is crucial for inducing a specific folded conformation that is responsible for their pharmacological activity. kisti.re.kr Given the structural similarities, it is highly probable that CD spectroscopy would reveal important insights into the conformational properties of this compound under various environmental conditions, such as in aqueous solution versus in the presence of lipid vesicles, which can mimic a cell membrane. nih.gov

Computational and Theoretical Modeling Approaches

In conjunction with experimental techniques, computational and theoretical modeling approaches have become indispensable for studying the interactions of this compound at an atomic level.

Ligand-receptor docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as this compound, to its receptor. semanticscholar.org Docking algorithms predict the preferred orientation of the ligand when bound to the receptor, while MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. mdpi.com

MD simulations have been employed to study the conformational landscape of Deltorphin analogues. nih.gov These studies have shown that the three-dimensional architecture of the peptide is a critical determinant for its interaction with delta-opioid receptor subtypes. nih.gov For instance, simulations of Deltorphin C and its analogues revealed that substitutions at the fourth amino acid position led to different low-energy conformers, which correlated with their ability to bind to different receptor subtypes. nih.gov

These computational approaches, often used in concert with experimental data from techniques like NMR, allow for the generation of detailed models of the this compound-receptor complex, guiding the design of new analogues with modified properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is particularly useful in drug design for predicting the activity of novel compounds and for optimizing lead structures.

A QSAR study was performed on a series of Deltorphin I and II analogues with modifications at the Phe3 and Asp4/Glu4 positions. nih.gov Through multiple regression analysis, it was determined that the binding of the third amino acid's side chain to both delta and mu opioid receptors is primarily driven by van der Waals and hydrophobic interactions. nih.gov The study also revealed significant differences in how the fourth amino acid is recognized by the two receptor types. The delta receptor site for this residue appears to involve both electrostatic and van der Waals attractions, forming a constrained pocket. nih.gov In contrast, the mu receptor shows steric repulsion at this position, suggesting that the corresponding space is filled in on the mu receptor. nih.gov

Future Research Trajectories for this compound Studies

This compound, a naturally occurring heptapeptide, is a highly potent and selective agonist for the delta (δ)-opioid receptor. wikipedia.orgtocris.com Its unique pharmacological profile has made it a subject of intense research, particularly for its potential therapeutic applications. As research methodologies become more sophisticated, future studies on this compound are poised to delve deeper into its molecular mechanisms, leading to the development of novel therapeutic strategies. The following sections outline key future research trajectories that will be pivotal in fully realizing the scientific and clinical potential of this compound.

While it is established that this compound exerts its effects through the δ-opioid receptor, a G protein-coupled receptor (GPCR), a comprehensive map of the subsequent intracellular signaling cascades remains incomplete. Future research must focus on delineating the full spectrum of these networks to understand the breadth of this compound's cellular effects.

Current studies have provided a foundational understanding of these pathways, particularly in the context of cardioprotection. Research has shown that the infarct-reducing effect of this compound during cardiac reperfusion injury is mediated by the activation of a peripheral δ2-opioid receptor, likely located on cardiomyocytes. nih.govsemanticscholar.org This activation triggers a cascade involving several key signaling molecules, including Protein Kinase C delta (PKCδ), Phosphatidylinositol-3-kinase (PI3-kinase), and Extracellular signal-regulated kinase-1/2 (ERK1/2-kinase). nih.gov Furthermore, this protective mechanism involves the opening of sarcolemmal ATP-sensitive potassium (KATP) channels and the closing of the mitochondrial permeability transition pore (MPTP). nih.gov

However, the interplay and hierarchy of these pathways are not fully understood. Future investigations should employ advanced techniques such as phosphoproteomics, transcriptomics, and high-resolution microscopy to map the spatiotemporal dynamics of these signaling events. A critical goal is to understand how these pathways are integrated and how they might differ across various cell types and pathophysiological conditions. For instance, while the PKC and PI3K pathways are implicated in cardioprotection, the specific isoforms involved and their downstream targets require more detailed investigation. Understanding these comprehensive networks will be crucial for predicting the full range of this compound's effects and for identifying new therapeutic targets within its signaling web.

Table 1: Known Intracellular Signaling Components Activated by this compound

Signaling Component Associated Pathophysiological Context Downstream Effect Reference
Protein Kinase C delta (PKCδ) Cardiac Ischemia-Reperfusion Cardioprotection nih.gov
PI3-kinase Cardiac Ischemia-Reperfusion Cardioprotection nih.gov
ERK1/2-kinase Cardiac Ischemia-Reperfusion Cardioprotection nih.gov
Sarcolemmal KATP channels Cardiac Ischemia-Reperfusion Cardioprotection nih.gov
Mitochondrial Permeability Transition Pore (MPTP) Cardiac Ischemia-Reperfusion Cardioprotection (via closing) nih.gov

The native this compound peptide, while potent, may have limitations for therapeutic use, such as metabolic instability or suboptimal pharmacokinetic properties. A significant future direction is the rational design and synthesis of novel this compound derivatives with optimized characteristics. This involves modifying the peptide's structure to enhance affinity, selectivity, stability, and blood-brain barrier permeability while tailoring its functional activity.

Structure-activity relationship (SAR) studies have already laid the groundwork for this endeavor. Research has demonstrated that the C-terminal part of the deltorphin molecule is crucial for its high δ-selectivity. nih.gov Specific modifications have yielded analogs with improved properties. For example:

Halogenation: A series of halogenated analogs of [D-Ala2]deltorphin II were synthesized. A clear trend was observed where the affinity for the δ-opioid receptor increased with the size of the halogen substituent at the para position of the Phenylalanine at residue 3 (Phe³). The iodinated analog, Tyr-D-Ala-(p-I)Phe-Glu-Ile-Ile-Gly-NH₂, was found to be a highly potent and selective δ-opioid receptor agonist. nih.gov

N-terminal Modification: The addition of N-terminal amino acids has been explored to improve blood-brain barrier permeability. While no analog was found to significantly increase the permeability coefficient compared to the parent compound, derivatives such as [Arg⁰, D-Ala²]deltorphin II showed similar permeability despite having a larger molecular weight, providing insights for developing future pro-drugs. nih.gov

A key achievement in this area is the development of a radioiodinated version of a this compound analog ([¹²⁵I]-Tyr-D-Ala-(p-I)Phe-Glu-Ile-Ile-Gly-NH₂). This provides a valuable tool for in vitro radioligand binding assays and for probing δ-opioid receptor pharmacology. nih.gov

Future work should leverage computational modeling and medicinal chemistry to create new derivatives. The goals include developing peptides with enhanced resistance to enzymatic degradation, improved oral bioavailability, and the ability to selectively target peripheral receptors to minimize central nervous system side effects. nih.gov

Table 2: Selected this compound Derivatives and Their Optimized Properties

Derivative Name/Modification Optimized Property Research Finding Reference
Tyr-D-Ala-(p-I)Phe-Glu-Ile-Ile-Gly-NH₂ Increased δ-receptor affinity; Full agonist activity Affinity increased with halogen size; Developed into a radioligand. nih.gov
[Arg⁰, D-Ala²]deltorphin II Maintained Blood-Brain Barrier Permeability Similar permeability to parent compound despite larger molecular weight. nih.gov
[D-Ala², Ser⁴, D-Ala⁵]deltorphin I Increased Biological Stability Showed significantly longer half-life in brain homogenates. nih.gov

To fully harness the therapeutic potential of this compound, it is essential to identify its precise cellular and subcellular targets in various disease contexts. This goes beyond simply identifying the receptor to understanding which cell populations and intracellular organelles are modulated by this compound signaling under specific pathological conditions.

Significant progress has been made in identifying targets in neuropathic pain and cardiac injury:

Neuropathic Pain: In animal models of neuropathic pain, there is an upregulation of functional δ-opioid receptors. escholarship.org Electrophysiological studies have provided direct evidence that this compound inhibits the mechanical responsiveness of C-fiber mechanical nociceptors. This effect occurs at the peripheral axon terminals of these sensory neurons, indicating that these are a key cellular target for this compound's analgesic effects in neuropathy. nih.gov

Cardiac Ischemia-Reperfusion Injury: As mentioned previously, studies strongly indicate that the δ2-opioid receptors on cardiomyocytes are the primary target for this compound's cardioprotective effects. nih.govnih.gov The signaling cascade initiated by this compound converges on subcellular targets, including sarcolemmal KATP channels and the mitochondrial permeability transition pore, highlighting the importance of organelle-specific signaling. nih.gov

Future research should expand this investigation to other pathophysiological states where δ-opioid receptor modulation may be beneficial, such as mood disorders, neurodegenerative diseases, and certain cancers. Advanced methodologies like single-cell RNA sequencing, spatial transcriptomics, and in vivo imaging with fluorescently labeled this compound analogs can be employed to identify novel cellular targets. Furthermore, high-resolution microscopy can be used to track the internalization and subcellular trafficking of the δ-opioid receptor upon binding to this compound, which can influence signaling outcomes. nih.gov Understanding these specific targets will enable the development of more precise and effective therapies.

Table 3: Identified Cellular and Subcellular Targets of this compound in Pathophysiological States

Pathophysiological State Cellular Target Subcellular Target/Mechanism Reference
Neuropathic Pain C-fiber mechanical nociceptors Peripheral axon terminals nih.gov
Cardiac Ischemia-Reperfusion Cardiomyocytes δ2-opioid receptors on the sarcolemma; Sarcolemmal KATP channels; Mitochondrial Permeability Transition Pore nih.govnih.gov

Q & A

Q. How can researchers ethically justify animal studies exploring this compound’s analgesic effects?

  • Methodological Answer : Follow institutional animal care guidelines (e.g., NIH OLAW) and minimize sample sizes via power analysis. Use non-invasive analgesia monitoring (e.g., Hargreaves test) and predefined humane endpoints. Justify translational relevance through preliminary in vitro data showing DOR-specific antinociception .

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